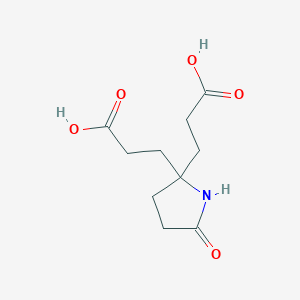
3,3'-(5-Oxopyrrolidine-2,2-diyl)dipropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(5-Oxopyrrolidine-2,2-diyl)dipropanoic acid is an organic compound characterized by the presence of a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(5-Oxopyrrolidine-2,2-diyl)dipropanoic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. The reaction conditions often include heating without a solvent or refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3’-(5-Oxopyrrolidine-2,2-diyl)dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-(5-Oxopyrrolidine-2,2-diyl)dipropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including analgesic and antihypoxic effects.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-(5-Oxopyrrolidine-2,2-diyl)dipropanoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with GABA receptors and other neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
3,3’-(Pyrazine-2,5-diyl)dipropanoic acid: Another compound with a similar structure but different heterocyclic ring.
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds share the pyrrolidine ring but have different substituents at the 1-position.
Uniqueness
3,3’-(5-Oxopyrrolidine-2,2-diyl)dipropanoic acid is unique due to its specific structure, which allows for diverse chemical reactions and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug discovery.
Properties
IUPAC Name |
3-[2-(2-carboxyethyl)-5-oxopyrrolidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c12-7-1-4-10(11-7,5-2-8(13)14)6-3-9(15)16/h1-6H2,(H,11,12)(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNFNGREPWGQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1=O)(CCC(=O)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536034 |
Source


|
| Record name | 3,3'-(5-Oxopyrrolidine-2,2-diyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89317-33-9 |
Source


|
| Record name | 3,3'-(5-Oxopyrrolidine-2,2-diyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)
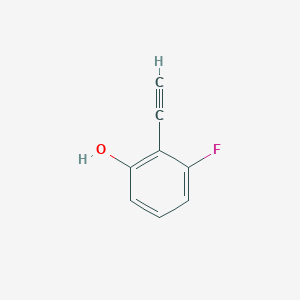
![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)
![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)
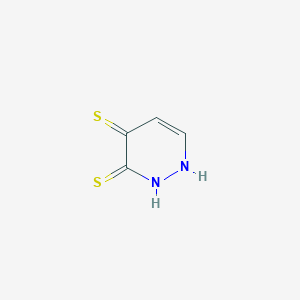
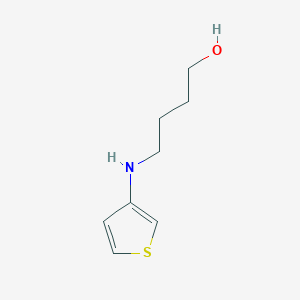
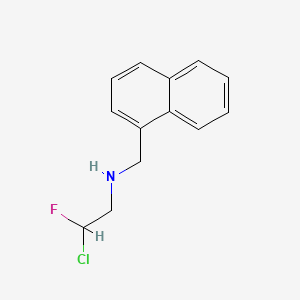
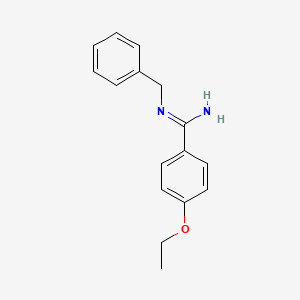
![1,1'-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14137800.png)
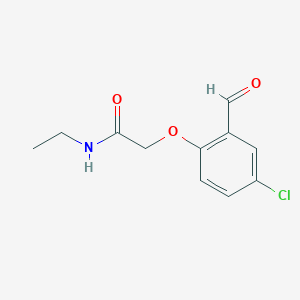
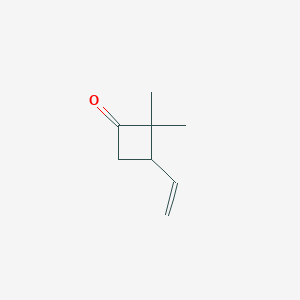
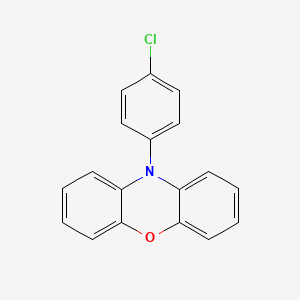
![1,1'-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one)](/img/structure/B14137825.png)
